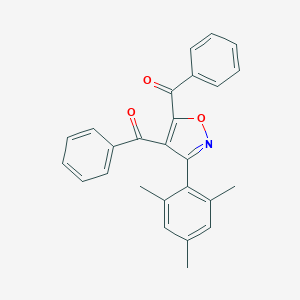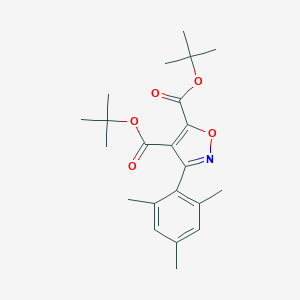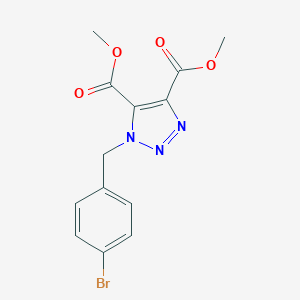![molecular formula C19H18N3OS+ B289617 6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289617.png)
6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is a complex heterocyclic compound that incorporates a thiazole ring fused with a benzodiazepine structure. This compound is of significant interest due to its potential biological and pharmacological activities. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thiazole derivative with a benzodiazepine precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole and pyrano[2,3-d]thiazole share structural similarities and exhibit comparable biological activities.
Benzodiazepine derivatives: Compounds such as diazepam and lorazepam have similar core structures and are known for their anxiolytic and sedative properties.
Uniqueness
What sets 6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium apart is its unique fusion of thiazole and benzodiazepine rings, which imparts a distinct set of biological activities and potential therapeutic applications. This fusion allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H18N3OS+ |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide |
InChI |
InChI=1S/C19H17N3OS/c1-14-13-22(19(23)20-15-7-3-2-4-8-15)17-10-6-5-9-16(17)21-11-12-24-18(14)21/h2-12,14H,13H2,1H3/p+1 |
InChI Key |
QUXUFNCBEDLNNP-UHFFFAOYSA-O |
SMILES |
CC1CN(C2=CC=CC=C2[N+]3=C1SC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1CN(C2=CC=CC=C2[N+]3=C1SC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone hydrazone](/img/structure/B289536.png)


methanone](/img/structure/B289540.png)




![diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
![dimethyl 1-(3-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289552.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)

![4-[3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B289574.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)
